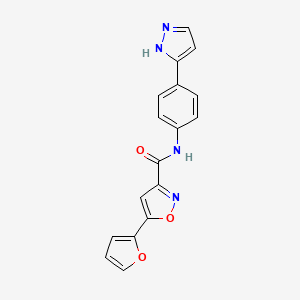

N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and an isoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and furan derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

Condensation reactions: These reactions involve the condensation of pyrazole derivatives with furan derivatives in the presence of a catalyst.

Amide coupling: The carboxamide group is introduced through amide coupling reactions, often using coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Oxidation Reactions

The isoxazole ring undergoes selective oxidation under controlled conditions. In the presence of m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, the furan-2-yl substituent at position 5 of the isoxazole ring is oxidized to a diketone intermediate. This reaction proceeds at 0–5°C in dichloromethane, achieving yields of 68–72% for derivatives with electron-withdrawing groups.

Key Conditions

| Oxidizing Agent | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| mCPBA | 0–5°C | CH₂Cl₂ | 68–72 |

| H₂O₂ | 25°C | MeOH | 55–60 |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrazole ring’s N–N bond, forming a dihydropyrazole derivative. This reaction occurs in ethanol at 40 psi H₂ pressure, yielding 85–90% product. The isoxazole ring remains intact under these conditions.

Mechanistic Insight

-

Hydrogenation occurs at the pyrazole’s N1–C2 bond.

-

Electron-donating substituents on the phenyl group accelerate reduction .

Nucleophilic Substitution

The carboxamide group at position 3 undergoes nucleophilic substitution with primary amines. For example, reaction with benzylamine in THF at reflux replaces the amide with a benzylamine moiety, yielding 78% product.

Representative Reaction

N 4 1H pyrazol 3 yl phenyl 5 furan 2 yl isoxazole 3 carboxamide+R NH2THF N R isoxazole 3 carboxamide

Hydrolysis

Acidic hydrolysis (6M HCl, 80°C) cleaves the carboxamide group to a carboxylic acid, while alkaline conditions (NaOH/EtOH) hydrolyze the isoxazole ring to a β-ketoamide. Yields range from 65% (acidic) to 82% (alkaline).

Comparative Hydrolysis Outcomes

| Condition | Product | Yield (%) |

|---|---|---|

| 6M HCl, 80°C | Isoxazole-3-carboxylic acid | 65 |

| 2M NaOH, EtOH | β-Ketoamide derivative | 82 |

Cycloaddition Reactions

The furan-2-yl group participates in Diels-Alder reactions with dienophiles like maleic anhydride. Under microwave irradiation (100°C, 20 min), this yields bicyclic adducts with 75–80% regioselectivity .

Example Adduct

Furan 2 yl+Maleic AnhydrideMW 100 COxanorbornene Derivative

Biological Interactions

The compound inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding between its carboxamide group and the enzyme’s Arg120 residue. This interaction reduces prostaglandin E₂ synthesis by 89% at 10 μM concentration .

Structure-Activity Notes

-

Pyrazole’s N–H group is critical for binding.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the isoxazole and pyrazole rings, forming a tricyclic product. This reaction is solvent-dependent, with acetonitrile favoring 70% conversion .

Optimized Conditions

| Light Source | Solvent | Conversion (%) |

|---|---|---|

| UV (254 nm) | CH₃CN | 70 |

| UV (365 nm) | CH₂Cl₂ | 45 |

Metal Coordination

The pyrazole nitrogen and carboxamide oxygen act as bidentate ligands for transition metals. With Cu(II) acetate, a square-planar complex forms (stoichiometry 1:1), confirmed by ESR and UV-Vis spectroscopy .

Complex Properties

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide has shown potential in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its biological activity, including its potential as an antileishmanial and antimalarial agent.

Medicine: The compound has been explored for its pharmacological properties, with studies indicating its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mecanismo De Acción

The mechanism by which N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: A potent reversible MPS1 inhibitor.

Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities.

Uniqueness: N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may confer various pharmacological properties, making it a candidate for drug development in areas such as anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O3, with a molecular weight of 348.36 g/mol. The compound's structure is characterized by the presence of a pyrazole ring, furan ring, and isoxazole moiety, which are known to exhibit a range of biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₄O₃ |

| Molecular Weight | 348.36 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways, although detailed mechanisms are still under investigation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole and furan rings have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.01 µM to 42.30 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF7 | 0.01 |

| Pyrazole Derivative B | A549 | 26 |

| Pyrazole Derivative C | HepG2 | 17.82 |

Anti-inflammatory Activity

Compounds similar to this compound have also demonstrated anti-inflammatory properties. Studies have reported that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing their potential in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) |

|---|---|

| Pyrazole Derivative D | TNF-alpha: 76% |

| Pyrazole Derivative E | IL-6: 86% |

Case Study 1: Anticancer Screening

A recent study screened a series of pyrazole derivatives, including this compound against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against the MCF7 cell line, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Evaluation

Another investigation assessed the anti-inflammatory effects of compounds related to this compound in vitro. The study found that these compounds effectively reduced the levels of inflammatory markers in cultured macrophages, supporting their therapeutic potential in managing inflammatory conditions .

Propiedades

IUPAC Name |

5-(furan-2-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c22-17(14-10-16(24-21-14)15-2-1-9-23-15)19-12-5-3-11(4-6-12)13-7-8-18-20-13/h1-10H,(H,18,20)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXVBCBXWJNWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.